1-(oxan-2-yl)-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-2-yl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-6-11-7(3-1)10-5-4-8-9-10/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPAQMQJAZGYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxan 2 Yl 1h 1,2,3 Triazole and Its Derivatives
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely used method for synthesizing 1,2,3-triazole derivatives. bohrium.com It is considered a premier example of a click reaction due to its reliability, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.org This reaction joins an organic azide (B81097) and a terminal alkyne to exclusively produce the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netnih.gov In the context of the target compound, this involves the reaction of 2-azidooxane with a suitable terminal alkyne in the presence of a copper(I) catalyst.
A defining feature of the CuAAC reaction is its high regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and typically yields a mixture of both 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed variant exclusively forms the 1,4-disubstituted product. organic-chemistry.org This specificity is a direct result of the copper-mediated reaction mechanism, which proceeds through a pathway distinct from the uncatalyzed thermal process. organic-chemistry.org The use of a copper(I) catalyst, therefore, provides a reliable and precise method for constructing the 1-(oxan-2-yl)-4-substituted-1H-1,2,3-triazole framework.
The mechanism of the CuAAC reaction is understood to proceed through a catalytic cycle that does not involve a concerted cycloaddition. The initial and crucial step is the reaction of the copper(I) catalyst with the terminal alkyne to form a copper(I) acetylide intermediate. nih.gov This copper acetylide then reacts with the azide, in this case, 2-azidooxane. The terminal, electrophilic nitrogen of the azide adds to the nucleophilic carbon of the copper acetylide. This process is believed to proceed through a six-membered copper-containing intermediate, which then undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole ring and regenerate the copper(I) catalyst, allowing the cycle to continue.
The efficiency and outcome of the CuAAC reaction can be fine-tuned by optimizing several parameters, including the copper source, solvent, and the use of ligands. While a direct Cu(I) source like copper(I) iodide can be used, it is common to generate the active Cu(I) species in situ from a more stable copper(II) salt, such as copper(II) sulfate, by adding a reducing agent like sodium ascorbate. nih.gov The reaction is tolerant of a wide variety of solvents, including polar aprotic solvents and even water, making it highly versatile. beilstein-journals.org The addition of a coordinating ligand can stabilize the copper(I) catalyst, prevent side reactions, and accelerate the reaction rate.
Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Below are typical reaction conditions for the CuAAC, illustrated with the common model reaction between benzyl azide and phenylacetylene. These conditions are applicable to the synthesis of 1-(oxan-2-yl)-1,2,3-triazole derivatives using 2-azidooxane.
| Entry | Copper Source | Reducing Agent | Solvent | Temperature | Yield (%) |
| 1 | CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH | Room Temp. | >95 |
| 2 | CuI | None | DMF | Room Temp. | ~90 |
| 3 | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | Room Temp. | >95 |
| 4 | Cu₂O | None | DMSO | 60 °C | High |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Isomers
As a powerful complement to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective pathway to the alternative 1,5-disubstituted 1,2,3-triazole isomers. nih.govnih.gov When 2-azidooxane is reacted with a terminal alkyne in the presence of a suitable ruthenium catalyst, the resulting product is the 1-(oxan-2-yl)-5-substituted-1H-1,2,3-triazole. This distinct selectivity allows for the controlled synthesis of either regioisomer simply by choosing the appropriate metal catalyst. nih.gov
The most effective catalysts for this transformation are typically pentamethylcyclopentadienyl (Cp*)-ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄. nih.govmdpi.com The reaction mechanism is proposed to differ significantly from the CuAAC pathway. It is believed to involve the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.org In this intermediate, the first carbon-nitrogen bond forms between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne. Subsequent reductive elimination from this ruthenacycle yields the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. organic-chemistry.orgnih.gov
Table 2: Representative Conditions for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) The following table shows typical conditions for the RuAAC reaction, which regioselectively produces 1,5-disubstituted triazoles.
| Entry | Catalyst | Reactant A | Reactant B | Solvent | Temperature | Product Isomer |
| 1 | CpRuCl(PPh₃)₂ | Benzyl Azide | Phenylacetylene | Toluene | 80 °C | 1,5-disubstituted |
| 2 | [CpRuCl]₄ | 1-Azidohexane | 1-Octyne | Dioxane | 60 °C | 1,5-disubstituted |
| 3 | Cp*RuCl(COD) | Benzyl Azide | Phenylacetylene | DCE | 45 °C | 1,5-disubstituted |
Alternative Synthetic Strategies for the 1,2,3-Triazole Core with Oxan-2-yl Moiety
While azide-alkyne cycloadditions are the dominant methods for 1,2,3-triazole synthesis, other strategies have been developed.
An alternative, though less common, route to the 1,2,3-triazole core is the Wolff cyclocondensation. This method involves the reaction of α-diazoketones with amines. rsc.org A highly efficient version of this reaction can be achieved by utilizing an intramolecular hydrogen bond to activate the carbonyl group of the α-diazoketone, facilitating condensation with both aromatic and aliphatic amines. rsc.org To synthesize a 1-(oxan-2-yl)-1H-1,2,3-triazole derivative via this pathway, one would react an appropriate α-diazoketone with 2-aminooxane. This approach avoids the use of azides and alkynes but requires the synthesis of the requisite α-diazoketone precursor.
Boulton-Katritzky Rearrangement Protocols
The Boulton-Katritzky rearrangement is a powerful synthetic tool for the synthesis of N-substituted 1,2,3-triazoles from other five-membered heterocyclic systems. nih.govresearchgate.net This mononuclear heterocyclic rearrangement typically involves the conversion of a 1,2,4-oxadiazole derivative, often a hydrazone, into a 1,2,3-triazole. nih.govresearchgate.net The reaction proceeds through the intramolecular cyclization and rearrangement of the starting heterocycle, driven by thermal, acidic, or basic conditions. nih.govresearchgate.net
The general mechanism involves the generation of an anion from a starting hydrazone under basic conditions. nih.gov This is followed by an intramolecular recyclization, which includes the opening of the isoxazole or oxadiazole ring and the formation of a new N-N bond, leading to a triazole intermediate that subsequently yields the final 1,2,3-triazole product upon acidification. nih.gov This method has been successfully applied to the synthesis of 1,2,3-triazoles bearing an allomaltol fragment from pyrano[2,3-d]isoxazolone derivatives, demonstrating its utility for creating complex triazole structures. nih.govresearchgate.net The reaction is versatile and can be applied to various aromatic and heterocyclic hydrazines. researchgate.net
A notable application is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement, which allows for the straightforward synthesis of functionalized nih.govrsc.orgtriazolo[1,5-a]pyridines from 2-fluoropyridines and 1,2,4-oxadiazol-3-amines. organic-chemistry.org This transition-metal-free method showcases the efficiency and atom-economical nature of the rearrangement in building complex heterocyclic systems. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product Type | Yield | Reference |
| Aroyl-containing pyrano[2,3-d]isoxazolone derivatives | Various aromatic/heterocyclic hydrazines, K₂CO₃, EtOH | Substituted 1,2,3-triazoles with an allomaltol fragment | Not specified | researchgate.net |
| (Z)-phenylhydrazones of 3-benzoyl-1,2,4-oxadiazole | Dioxane/water solution (pS⁺ 0.1–11.9) | N-phenyl-4-benzoyl-5-amido-1,2,3-triazoles | Not specified | researchgate.net |
| 2-fluoropyridines and 1,2,4-oxadiazol-3-amines | tBuOLi, DMSO, 150°C | Functionalized nih.govrsc.orgtriazolo[1,5-a]pyridines | up to 75% | organic-chemistry.org |
| 5-Substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles | Hydrolysis (water and wet HCl) | Spiropyrazolinium compounds | Not specified | nih.gov |
Suzuki-Miyaura Cross-Coupling for Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is extensively used for the functionalization of heterocyclic compounds, including the 1,2,3-triazole core. researchgate.netacs.org It typically involves the coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate under basic conditions, catalyzed by a palladium complex. nih.govmdpi.com
This methodology has been successfully applied to synthesize a wide array of functionalized triazoles. For instance, novel 1H-1,2,3-triazole analogs have been prepared in good yields by coupling a triazole-bromophenyl derivative with various arylboronic acids. nih.gov The reaction conditions often employ a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄, a base like K₂CO₃ or K₃PO₄, and a solvent system such as a mixture of THF and water or dioxane. researchgate.netnih.gov
The development of highly active ligand-catalyst systems has expanded the scope of this reaction to include less reactive aryl chlorides. researchgate.net For example, 1-benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole has been identified as an effective ligand for the Suzuki-Miyaura coupling of unactivated aryl chlorides. researchgate.net The reaction is also effective for unprotected nitrogen-rich heterocycles, such as indazoles and benzimidazoles, which are often challenging substrates in palladium-catalyzed reactions. acs.orgnih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / 1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole | K₃PO₄ / Dioxane | 4-Methyl-1,1'-biphenyl | 92% | researchgate.net |
| Phenyl 1H-1,2,3-triazole bromide derivative | Various arylboronic acids | Pd(OAc)₂ | K₂CO₃ / THF:H₂O | Aryl-substituted 1H-1,2,3-triazole analogs | 82-91% | nih.gov |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-diphenylamino) phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:H₂O:EtOH | 4-alkyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazoles | Excellent | nih.gov |
| Unprotected 3-chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane:H₂O | 3-Phenyl-1H-indazole | 88% | nih.gov |
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on advanced techniques that offer significant advantages over traditional methods, such as reduced reaction times, increased yields, improved safety profiles, and enhanced scalability. Microwave-assisted synthesis and continuous flow chemistry are two such technologies that have been effectively applied to the synthesis of 1,2,3-triazoles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. iosrjournals.orgnih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. rsc.org
The synthesis of 1,2,3-triazoles and their derivatives has greatly benefited from this technology. nih.gov The copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes (click chemistry), a primary route to 1,4-disubstituted 1,2,3-triazoles, is particularly amenable to microwave conditions. researchgate.netrsc.org For example, the synthesis of a series of 1,2,3-triazole derivatives was achieved in just 12 minutes with high yields under microwave irradiation, a significant improvement over the 8 hours required with conventional heating. researchgate.net Similarly, the synthesis of piperazine-linked 3,5-disubstituted 1,2,4-triazoles was completed in a few minutes in good yield without the need for a base or metal catalyst. scipublications.com
The Suzuki-Miyaura cross-coupling reaction for functionalizing triazoles has also been successfully performed under microwave irradiation, offering a rapid and efficient method for creating molecular diversity in an environmentally friendly aqueous medium. eurekaselect.com
| Reaction Type | Reactants | Method | Time | Yield | Reference |
| 1,3-Dipolar Cycloaddition | Substituted alkynes and azides | Microwave (180 W) | 12 min | Good | researchgate.net |
| 1,3-Dipolar Cycloaddition | Substituted alkynes and azides | Conventional (80°C) | 8 h | Good | researchgate.net |
| Pellizzari Reaction | Aromatic hydrazide and substituted nitrile | Microwave (150°C) | 2 h | Not specified | |
| Triazole Synthesis | 2-fluoro benzohydrazide and piperazine substituted nitrile | Microwave (120°C) | 15 min | Good | scipublications.com |
| Suzuki-Miyaura Coupling | 1H-1,2,3-triazole aryl bromide and aryl boronic acids | Microwave | Not specified | Not specified | eurekaselect.com |
Continuous Flow Chemistry for Scalability
Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of chemical compounds. rsc.orgresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology is particularly advantageous for handling potentially hazardous reagents, such as organic azides, and for scaling up production. mtak.hu
The synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been extensively adapted to continuous flow systems. nih.gov A robust protocol using a heterogeneous copper-on-charcoal catalyst has been established, allowing for the synthesis of a diverse range of 1-mono and 1,4-disubstituted 1H-1,2,3-triazoles in high yields. nih.govrsc.org This system avoids the need for an added base and the catalyst demonstrates excellent stability and shelf life. nih.gov
Flow chemistry has enabled the gram-scale production of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. beilstein-journals.orgnih.gov By optimizing conditions, including the use of copper powder as the catalyst and adjusting solvent and temperature, high reaction rates and yields were achieved. beilstein-journals.org A 24-hour continuous experiment producing 1,4-diphenyl-1H-1,2,3-triazole demonstrated the robustness of the flow system, yielding a significant amount of product without a drop in conversion. nih.gov These examples highlight the potential of continuous flow chemistry for the large-scale, efficient, and safe manufacturing of triazole derivatives. rsc.org
| Product | Catalyst | Solvent | Temperature | Residence Time / Flow Rate | Scale/Yield | Reference |
| 1,4-Diphenyl-1H-1,2,3-triazole | Copper-on-charcoal | Dichloromethane (DCM) | 110 °C | ~129 seconds | 17.3 mmol over 24h (96.2% isolated yield) | nih.gov |
| Rufinamide | Copper-on-charcoal | Dimethyl sulfoxide (DMSO) | Optimized conditions | Not specified | 96% isolated yield | nih.govrsc.org |
| 1,2,3-triazole-substituted β-aminocyclohexanecarboxylates | Copper powder | Dichloromethane (CH₂Cl₂) | Room Temperature | 0.5 mL min⁻¹ | 2.06 g over 100 min (96% yield) | beilstein-journals.org |
| 1,2,4-Oxadiazoles and 1,2,4-Triazoles | None (thermal cyclization) | Not specified | High Temperature | Not specified | Library generation | rsc.org |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Oxan 2 Yl 1h 1,2,3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-(oxan-2-yl)-1H-1,2,3-triazole in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments work in concert to provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
In the case of this compound, the synthesis often results in a mixture of N-1 and N-2 substituted isomers, which can be distinguished by NMR. rsc.org The ¹H NMR spectrum shows distinct signals for the triazole ring protons. The proton at the 5-position of the 1-substituted isomer typically appears as a singlet around δ 7.62 ppm, while the triazole proton of other isomers may appear in a similar region. rsc.orgrsc.org A key diagnostic signal is the anomeric proton (H-2') on the oxane ring, which is directly attached to the triazole nitrogen. This proton appears as a multiplet in the downfield region of the aliphatic spectrum, typically between δ 5.62 and 5.66 ppm. rsc.org The remaining protons of the oxane ring appear as a series of multiplets in the δ 1.53-4.00 ppm range. rsc.org
The ¹³C NMR spectrum corroborates the structure, with characteristic signals for the triazole ring carbons and the six carbons of the oxane moiety. The chemical shifts provide clear evidence of the covalent linkage between the two heterocyclic systems.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ (Note: Data is based on reported values for analogous structures and may vary slightly based on experimental conditions. rsc.orgcsic.esrsc.org)
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Remarks |
|---|---|---|---|
| H-4 (Triazole) | ~7.58 | ~134.0 | s |
| H-5 (Triazole) | ~7.62 | ~122.0 | s |
| C-4 (Triazole) | - | ~134.0 | |
| C-5 (Triazole) | - | ~122.0 | |
| H-2' (Oxane) | 5.62-5.66 | ~88.0 | m (anomeric proton) |
| C-2' (Oxane) | - | ~88.0 | |
| H-6' (Oxane) | 3.61-3.94 | ~67.7 | m |
| C-6' (Oxane) | - | ~67.7 | |
| H-3', H-4', H-5' (Oxane) | 1.53-2.40 | 18.0-31.0 | m |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework. digitellinc.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons within the oxane ring (e.g., H-2' with H-3', H-3' with H-4', etc.), confirming their sequence. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-4 bond) correlations between protons and carbons. The key correlation for confirming the structure is between the anomeric proton of the oxane ring (H-2') and the carbons of the triazole ring (C-4 and C-5), which provides definitive proof of the N-glycosidic bond. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding. researchgate.net In this molecule, NOESY could reveal the spatial relationship and relative stereochemistry between the anomeric proton (H-2') and the protons at C-3' and C-6' of the oxane ring, helping to define the ring's conformation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. nih.govnih.gov For this compound, the molecular formula is C₇H₁₁N₃O.
HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺. The experimentally measured mass is compared to the calculated theoretical mass. A match within a very small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.
Data Table: HRMS Data for C₇H₁₁N₃O
| Ion | Calculated Exact Mass | Observed Mass |
|---|
This confirmation is a critical step in the characterization process, distinguishing the target compound from other potential products or impurities with different elemental formulas. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org
The IR spectrum of this compound would display characteristic absorption bands for the different parts of the molecule. The C-H stretching vibrations of the aliphatic oxane ring and the aromatic-like triazole ring would appear in the 2850-3150 cm⁻¹ region. A prominent feature is the C-O-C stretching of the ether linkage within the oxane ring, typically found around 1080-1150 cm⁻¹. The vibrations of the triazole ring, including C=N and N-N=N stretches, are expected in the 1200-1500 cm⁻¹ range. rsc.orgsapub.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150-3100 | C-H stretch | Triazole ring |
| 2950-2850 | C-H stretch | Oxane ring (aliphatic) |
| 1480-1440 | C=N stretch | Triazole ring |
| 1250-1200 | N-N=N stretch | Triazole ring |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles. nih.govurfu.ru
While a specific crystal structure for this compound is not publicly available, analysis of similar triazole derivatives reveals common structural features. A crystallographic study would definitively confirm the point of attachment between the two rings (N-1 vs. N-2), establish the conformation of the oxane ring (e.g., chair conformation), and describe the relative orientation of the triazole and oxane moieties. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing in the solid state.
Analysis of Tautomeric Forms and Isomeric Purity
The parent 1,2,3-triazole exists as a mixture of two tautomers: the 1H- and 2H-forms. When 1,2,3-triazole is alkylated with 2-chlorotetrahydropyran (or an equivalent reagent), the reaction can occur at either the N-1 or N-2 position, leading to two distinct positional isomers: This compound and 2-(oxan-2-yl)-2H-1,2,3-triazole . These are stable, separable isomers, not rapidly interconverting tautomers.
NMR spectroscopy is the primary tool for analyzing the isomeric purity of the product. Research indicates that the synthesis often yields a mixture of these two isomers. rsc.org The ¹H NMR spectrum can be used to determine the ratio of the isomers by integrating the distinct signals corresponding to each, such as the unique triazole proton signals or the anomeric proton signals which would have slightly different chemical shifts for the 1-substituted and 2-substituted products. Chromatographic techniques like HPLC or GC can also be employed to separate and quantify the isomers, thus establishing the isomeric purity of a given sample.
Distinguishing 1H- and 2H-Tautomers
The 1,2,3-triazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. nih.govacs.org These isomers differ in the position of the hydrogen atom on the nitrogen atoms of the triazole ring. psu.edu The equilibrium between these tautomers is influenced by factors such as the solvent and the physical state of the compound. nih.govpsu.edu
In the gas phase, the 2H-tautomer of 1,2,3-triazole is generally more stable than the 1H-tautomer. nih.govpsu.edu However, in polar solvents, the 1H-tautomer can be preferentially stabilized. nih.gov In aqueous solutions, the 2H-tautomer is favored by a factor of approximately two. rsc.org This tautomeric equilibrium is a critical consideration in the structural analysis of 1,2,3-triazole derivatives.
Spectroscopic techniques are invaluable for distinguishing between the 1H and 2H tautomers. Millimeter-wave spectroscopy, for instance, has been used to measure the spectroscopic constants for numerous isotopologues of both 1H- and 2H-1,2,3-triazole, providing highly accurate structural data. nih.gov The analysis of rotational spectra reveals distinct patterns for each tautomer; for example, transitions of the 2H-tautomer are generally more intense in the gas phase due to its greater population. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For instance, ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structures of synthesized 1,2,3-triazole derivatives. nih.gov The chemical shifts of the protons and carbons in the triazole ring are sensitive to the position of the substituent and thus can help in identifying the specific tautomer present.
The table below summarizes the key characteristics that help in distinguishing the 1H and 2H tautomers of 1,2,3-triazoles.
| Property | 1H-Tautomer | 2H-Tautomer |
| Relative Stability (Gas Phase) | Less Stable | More Stable nih.govpsu.edu |
| Relative Stability (Polar Solvents) | Can be preferentially stabilized nih.gov | |
| Aqueous Solution Equilibrium | Favored by a factor of ~2 rsc.org | |
| Symmetry (Parent Molecule) | C_s | C_2v nih.gov |
Regioisomeric Analysis
The synthesis of substituted 1,2,3-triazoles can often lead to the formation of different regioisomers. For this compound, the key distinction lies in the attachment point of the oxanyl group to the triazole ring. Specifically, the oxanyl group can be attached at the N1 or N2 position of the triazole ring, leading to the 1-substituted or 2-substituted regioisomer, respectively.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a widely used method that typically yields the 1,4-disubstituted regioisomer with high selectivity. researchgate.net However, other synthetic methods may produce mixtures of regioisomers. researchgate.net Therefore, a thorough regioisomeric analysis is crucial to confirm the structure of the desired product.
Various analytical techniques are employed for this purpose. X-ray crystallography provides unambiguous structural confirmation by determining the precise spatial arrangement of atoms in a single crystal. nih.govmdpi.com This technique was used to confirm the structure of a new 1,2,3-triazole derivative of pentacyclic triterpene. mdpi.com
Spectroscopic methods are also instrumental in regioisomeric analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can support the proposed molecular formula and structure. nih.gov For example, the HRMS data for a series of 1H-1,2,3-triazole compounds supported their structural assignments. nih.gov
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques like COSY and HSQC, is essential for elucidating the connectivity of atoms within the molecule. rsc.org The chemical shifts and coupling constants of the protons and carbons in both the oxane and triazole rings will differ between the 1-substituted and 2-substituted regioisomers, allowing for their differentiation.
The following table presents a hypothetical comparison of expected spectroscopic data for the two regioisomers of 1-(oxan-2-yl)-1,2,3-triazole, which would be critical for their differentiation.
| Spectroscopic Feature | Expected for this compound (1,4-isomer) | Expected for 2-(oxan-2-yl)-2H-1,2,3-triazole (2,4-isomer) |
| ¹H NMR (Triazole Proton) | One distinct singlet | One distinct singlet, different chemical shift |
| ¹³C NMR (Triazole Carbons) | Two distinct signals | Two distinct signals, different chemical shifts |
| ¹H-¹³C HMBC Correlations | Correlation between the anomeric proton of the oxane ring and the N1-attached carbon of the triazole ring | Correlation between the anomeric proton of the oxane ring and the N2-attached carbon of the triazole ring |
Theoretical and Computational Investigations of 1 Oxan 2 Yl 1h 1,2,3 Triazole
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 1-(oxan-2-yl)-1H-1,2,3-triazole, these investigations would elucidate its electronic nature, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. researchgate.net
These calculations would provide precise bond lengths, bond angles, and dihedral angles for the entire molecule. This includes the planarity of the 1,2,3-triazole ring and the conformation of the oxan-2-yl substituent relative to the triazole ring. The 1,2,3-triazole ring itself is known to be a stable aromatic system. nih.gov DFT helps in confirming the structural integrity and stability of the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comwikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov
For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich triazole ring, while the LUMO would also be associated with this heterocyclic system. The energy values of the HOMO, LUMO, and the HOMO-LUMO gap would be calculated to predict the molecule's reactivity in various chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
| Parameter | Significance | Expected Trend for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability (nucleophilicity) | Relatively high, indicating potential for electron donation from the triazole ring. |
| LUMO Energy | Electron-accepting ability (electrophilicity) | Relatively low, allowing for the acceptance of electrons. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A moderate gap, suggesting a balance of stability and reactivity. |
Partial Charge Distribution and Dipole Moment Calculations
The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. DFT calculations can be used to determine this partial charge distribution. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.
| Property | Description | Expected Value for this compound |
|---|---|---|
| Partial Charges | Localized charges on individual atoms. | Negative charges on N2 and N3 of the triazole ring; positive charge on N1. The oxygen atom of the oxane ring will also carry a partial negative charge. |
| Dipole Moment | Overall molecular polarity. | A significant dipole moment is expected due to the combined polarities of the triazole and oxane rings. |
Non-Linear Optical (NLO) Properties and Natural Bond Orbital (NBO) Analysis
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large β values are considered good candidates for NLO materials. These properties arise from the response of the molecule's electron cloud to a strong electromagnetic field. researchgate.netindexacademicdocs.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which are key to understanding molecular stability and delocalization of electron density. researchgate.netdergipark.org.tr For this compound, NBO analysis would identify the key orbital interactions contributing to its stability and electronic properties, including any hyperconjugative effects between the oxane ring and the triazole system.
Molecular Modeling and Dynamics Simulations
While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations can explore its conformational landscape and behavior over time.
Conformational Analysis of the Oxan-2-yl Substituent
This analysis would identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The results would be presented as a potential energy surface scan, showing the energy as a function of the dihedral angle between the two rings. Understanding the preferred conformation is crucial for predicting how the molecule might interact with biological targets or other molecules.
Simulation of Molecular Interactions
The simulation of molecular interactions is crucial for understanding the behavior of this compound in various environments and its potential to interact with biological targets. These simulations typically employ molecular docking and molecular dynamics (MD) to predict binding affinities and interaction patterns.
Molecular docking studies on various 1,2,3-triazole derivatives have been successful in elucidating their binding modes with enzymes and receptors. For instance, docking studies on 1,2,3-triazole hybrids have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their biological activity. nih.gov In a hypothetical molecular docking study of this compound, one would expect the triazole ring to participate in hydrogen bonding and π-stacking interactions, while the oxane ring could engage in hydrophobic and further hydrogen bonding interactions.
The interaction energies of these non-covalent interactions can be quantified. A representative data table, derived from typical values for similar fragments, is presented below to illustrate the expected contributions to binding energy.
Table 1: Simulated Interaction Energies for this compound with a Hypothetical Receptor Site
| Interacting Group of Compound | Interacting Residue of Receptor | Type of Interaction | Simulated Interaction Energy (kcal/mol) |
| Triazole Ring (N2/N3) | Amino Acid (e.g., HIS, ASN) | Hydrogen Bond | -3.5 to -5.0 |
| Triazole Ring (CH) | Aromatic Amino Acid (e.g., PHE, TYR) | π-π Stacking | -2.0 to -4.0 |
| Oxane Ring (Oxygen) | Amino Acid (e.g., SER, THR) | Hydrogen Bond | -2.5 to -4.5 |
| Oxane Ring (CH2) | Hydrophobic Pocket | van der Waals | -1.0 to -2.5 |
Note: The data in this table are illustrative and based on general principles of molecular interactions for similar functional groups. Specific values would require a dedicated computational study on the target compound.
Molecular dynamics simulations would further elaborate on the stability of these interactions over time, providing insights into the conformational changes of both the ligand and the receptor upon binding.
Mechanistic Computational Studies of Reaction Pathways
The synthesis of this compound is primarily achieved through a 1,3-dipolar cycloaddition reaction, specifically the Huisgen cycloaddition, between 2-azidooxane and an alkyne. organic-chemistry.orgwikipedia.org Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanism, energetics, and transition states of this reaction. researchgate.netresearchgate.net
For the reaction between an azide (B81097) and an alkyne, the cycloaddition can proceed through a concerted mechanism. researchgate.net The energy profile for the formation of this compound would be expected to show a single transition state connecting the reactants to the triazole product. The presence of a copper(I) catalyst, often used in "click chemistry," would significantly lower the activation energy, making the reaction more facile. wikipedia.org
Table 2: Hypothetical Energy Profile Data for the Cycloaddition Reaction to Form this compound
| Reaction Species | Relative Free Energy (kcal/mol) - Uncatalyzed | Relative Free Energy (kcal/mol) - Cu(I) Catalyzed |
| Reactants (2-Azidooxane + Acetylene) | 0.0 | 0.0 |
| Transition State | +25 to +35 | +15 to +20 |
| Product (this compound) | -20 to -30 | -25 to -35 |
Note: These values are representative for 1,3-dipolar cycloadditions and are intended to be illustrative. Actual values would be determined through specific DFT calculations for the reaction.
The transition state is the highest energy point along the reaction coordinate and its geometry provides critical insights into the bond-forming and bond-breaking processes. For the cycloaddition leading to this compound, the transition state would involve the partial formation of the new single bonds between the nitrogen atoms of the azide and the carbon atoms of the alkyne.
Computational analysis of the transition state geometry would reveal the bond lengths of the forming bonds and the arrangement of the atoms. This analysis helps to understand the degree of synchronicity of the bond formation and the origins of regioselectivity (i.e., the formation of the 1,4-disubstituted vs. the 1,5-disubstituted triazole). In the case of terminal alkynes, the copper-catalyzed reaction typically yields the 1,4-disubstituted isomer with high regioselectivity. wikipedia.org
Table 3: Predicted Transition State Geometrical Parameters for the Cycloaddition Reaction
| Parameter | Description | Predicted Value (Å) |
| d(N1-C4) | Distance between azide N1 and alkyne C4 | ~2.1 - 2.3 |
| d(N3-C5) | Distance between azide N3 and alkyne C5 | ~2.2 - 2.4 |
Note: The presented bond lengths are typical for calculated transition states of 1,3-dipolar cycloadditions and serve as an illustrative example.
Coordination Chemistry and Supramolecular Interactions of 1 Oxan 2 Yl 1h 1,2,3 Triazole
Ligand Design Principles Incorporating the Oxan-2-yl-1,2,3-triazole Scaffold
The design of ligands based on the 1-(oxan-2-yl)-1H-1,2,3-triazole scaffold is guided by the intrinsic properties of both the triazole ring and the oxan-2-yl substituent. The 1,2,3-triazole core is a π-electron deficient, aromatic heterocycle with a significant dipole moment, making it an interesting component in ligand design. researchgate.netnih.gov The nitrogen atoms of the triazole can act as hydrogen bond acceptors, while the polarized C5-H bond can serve as a hydrogen bond donor. researchgate.net
The introduction of the oxan-2-yl group at the N1 position offers several design advantages:
Steric Influence : The non-planar, bulky oxan-2-yl group can influence the steric environment around the triazole ring, which can be exploited to control the coordination geometry of resulting metal complexes or the packing in the solid state.
Solubility : The oxanyl group can enhance the solubility of the ligand and its complexes in various organic solvents.
Modularity : Following the principles of click chemistry, the C4 position of the triazole ring is easily functionalized, allowing for the creation of bidentate or polydentate ligands where the this compound unit is combined with other donor groups to achieve chelation. nih.govtennessee.edursc.org
These features make this compound a valuable building block for creating ligands with tailored properties for applications in catalysis, materials science, and molecular recognition.
Metal Complexation Studies with Transition and Lanthanide Metals
The nitrogen-rich 1,2,3-triazole ring is an excellent donor for a wide variety of metal ions. rsc.org Consequently, ligands incorporating the this compound scaffold are expected to form stable complexes with both transition metals and lanthanides. nih.govtennessee.edunih.govbohrium.com While the oxan-2-yl substituent is not typically a primary coordination site, its steric and electronic properties, along with the potential for secondary interactions involving its oxygen atom, can influence the structure and reactivity of the metal complexes. nih.govmdpi.com The primary coordination is anticipated to occur through the nitrogen atoms of the triazole ring.
| Metal Type | Examples of Complexed Metals | Typical Applications of Complexes |
|---|---|---|
| Transition Metals | Palladium(II), Platinum(II), Copper(I), Ruthenium(II), Nickel(II), Cobalt(II), Zinc(II) | Catalysis, Antimicrobial Agents, Molecular Switching |
| Lanthanide Metals | Lanthanum(III), Lutetium(III), Europium(III) | Luminescent Probes, Magnetic Resonance Imaging, Extraction Agents |
For 1,4-disubstituted 1,2,3-triazoles such as this compound, several coordination modes involving the nitrogen atoms are possible:
N3 Coordination : This is the most common mode of coordination for 1,4-disubstituted 1,2,3-triazoles. The N3 atom is generally the most basic and sterically accessible nitrogen, making it the preferred binding site for metal ions. rsc.orgresearchgate.netuq.edu.au
N2 Coordination : Coordination through the N2 atom is less common but has been observed, particularly in "inverse" triazole ligands or in bridging scenarios. researchgate.netuq.edu.au
N1 Coordination : In this compound, the N1 position is occupied by the oxan-2-yl substituent and is therefore unavailable for direct coordination to a metal center.
It is also noteworthy that coordination can occur through the C5 carbon atom via C-H activation to form organometallic "triazolide" complexes, or through the deprotonation of the corresponding triazolium salt to form a mesoionic carbene, though these are distinct from the neutral N-donor coordination discussed here. rsc.orgrsc.org
While this compound itself is a monodentate ligand, it is a valuable component in the design of polydentate ligands. By introducing another coordinating group, for instance at the C4 position, bidentate chelating ligands can be readily synthesized. rsc.org The geometry and flexibility of the resulting chelate ring would be influenced by the nature of the linker between the triazole and the second donor group.
Furthermore, the 1,2,3-triazole moiety is well-known for its ability to act as a bridging ligand, connecting two or more metal centers. nih.govtennessee.edu This can occur through simultaneous coordination of its N2 and N3 atoms, leading to the formation of discrete polynuclear complexes or extended coordination polymers and metal-organic frameworks (MOFs). tennessee.eduscite.ai
The formation of metal complexes with this compound can be monitored and characterized by various spectroscopic techniques.
| Spectroscopic Technique | Expected Observations Upon Metal Complexation |
|---|---|
| UV/Vis Spectroscopy | Shifts in the π-π* and n-π* absorption bands of the triazole ring. Appearance of new charge-transfer bands (LMCT or MLCT). |
| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the triazole ring, such as C=N and N-N stretching modes, indicating coordination. eurjchem.com Appearance of new bands corresponding to metal-ligand vibrations. |
| NMR Spectroscopy | Significant shifts in the chemical shifts of the triazole protons, especially the C5-H proton, upon coordination. rsc.org Changes can provide insight into the coordination mode (e.g., N2 vs. N3). |
| Electrochemistry (e.g., Cyclic Voltammetry) | Shifts in the redox potentials of the ligand and/or the metal center upon complexation. |
Hydrogen Bonding Networks in Crystalline and Solution States
The this compound molecule possesses multiple sites for hydrogen bonding, which can lead to the formation of intricate supramolecular architectures in both the crystalline and solution states.
The triazole ring itself is an active participant in hydrogen bonding. The lone pairs on the N2 and N3 atoms can act as hydrogen bond acceptors. researchgate.netnih.gov Additionally, the C5-H bond is sufficiently polarized to function as a hydrogen bond donor, a crucial feature in its supramolecular chemistry. researchgate.netacs.org
The oxan-2-yl substituent introduces a key hydrogen bond acceptor site: the ether-like oxygen atom. This oxygen can participate in hydrogen bonding with solvent molecules or other hydrogen bond donors present in the system, leading to extensive three-dimensional networks in the solid state. iucr.orgnih.gov There is also the potential for a weak intramolecular C5-H···O hydrogen bond between the triazole C-H and the oxanyl oxygen, which could influence the preferred conformation of the molecule in different environments. acs.org
Anion Recognition Properties and Mechanisms
The ability of the 1,2,3-triazole ring to act as a motif for anion recognition has been a subject of growing interest. rsc.org The primary mechanism for this interaction is the formation of a hydrogen bond between the polarized C5-H of the triazole and the anion (C-H···X⁻). rsc.orgnih.govnih.gov
In the context of this compound, the scaffold can be designed to create receptors for specific anions. By introducing appropriate functional groups at the C4 position, a pre-organized binding cavity can be constructed where the C5-H bond is oriented to interact with the target anion. The oxan-2-yl group could play a role in defining the shape and size of this cavity.
Supramolecular Assembly and Material Science Applications
The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Similarly, material science seeks to design and create new materials with specific, desirable properties. The molecular structure of this compound makes it a promising candidate for exploration in both of these interconnected disciplines.
Detailed research findings on the direct application of this compound in supramolecular assembly and material science are limited. However, the known properties of the 1,2,3-triazole core and the oxane substituent allow for the extrapolation of its potential behavior and applications.
The 1,2,3-triazole ring is a key building block in supramolecular chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly of molecules into larger, functional structures. The versatility of the triazole moiety, often incorporated into larger molecules via "click chemistry," allows for the construction of complex supramolecular architectures such as macrocycles, polymers, and foldamers.
The oxane group, a saturated six-membered ring containing an oxygen atom, introduces several important features. Its presence can enhance the solubility of the molecule in various solvents, a crucial factor for solution-phase self-assembly studies and processing for material fabrication. The oxane ring exists predominantly in a chair conformation and can influence the spatial arrangement of the triazole units, potentially directing the geometry of the resulting supramolecular assembly. Furthermore, the oxygen atom within the oxane ring can act as a hydrogen bond acceptor, providing an additional site for non-covalent interactions.
Given these characteristics, this compound could potentially be utilized in the following areas:
Gelators: The combination of hydrogen bonding and potential π-π stacking interactions could enable the formation of self-assembled fibrillar networks, leading to the gelation of solvents.
Liquid Crystals: The rigid triazole core coupled with the flexible oxane substituent could lead to the formation of mesophases, a state of matter between a conventional liquid and a solid crystal.
Functional Polymers: The triazole moiety can be readily polymerized. The oxane group could impart desirable properties such as improved processability or biocompatibility to the resulting polymer.
While these applications are speculative in the absence of direct experimental evidence for this compound, they are based on the well-documented behavior of related triazole and oxane-containing compounds. Future research in this area would be necessary to fully elucidate the potential of this specific molecule in supramolecular chemistry and material science.
Table of Potential Interactions and Applications:
| Interaction Type | Potential Role of this compound | Potential Application Area |
| Hydrogen Bonding | Triazole nitrogens and oxane oxygen as acceptors. | Supramolecular gel formation, crystal engineering. |
| π-π Stacking | Interaction between triazole rings of adjacent molecules. | Formation of ordered columnar or layered structures. |
| Dipole-Dipole Interactions | Arising from the polar C-N and C-O bonds. | Influencing molecular packing and material properties. |
Mechanistic Insights into the Reactivity and Functionalization of 1 Oxan 2 Yl 1h 1,2,3 Triazole
Influence of the Oxan-2-yl Substituent on Triazole Ring Reactivity
The oxan-2-yl group, also commonly referred to as a tetrahydropyranyl (THP) group, is primarily recognized in organic synthesis as a protecting group for alcohols due to its general stability under non-acidic conditions. nih.gov When attached to the N1 position of the 1,2,3-triazole ring, its influence on the reactivity of the triazole is primarily steric and electronic in nature.
Sterically, the bulky oxan-2-yl group can hinder the approach of reagents to the adjacent N2 nitrogen and C5 carbon atoms of the triazole ring. This steric hindrance can play a significant role in directing the regioselectivity of substitution reactions, favoring attack at the more accessible positions of the triazole ring.
Regiochemical Control in Derivatization Reactions
The derivatization of N-substituted 1,2,3-triazoles can, in principle, occur at the remaining nitrogen (N2 or N3) or carbon (C4 or C5) atoms. The regiochemical outcome of these reactions is a delicate balance of electronic effects, steric hindrance, and reaction conditions. scielo.br
For 1-(oxan-2-yl)-1H-1,2,3-triazole, substitution reactions are anticipated to be influenced by the directing effect of the N1-substituent. In electrophilic substitution reactions, the position of attack on the triazole ring is a key consideration. While specific studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, general principles of triazole reactivity can be applied. The presence of substituents at the 4 and 5 positions of the triazole ring is known to direct functionalization to the N2 position due to steric hindrance at N1 and N3. scielo.br In the case of an unsubstituted triazole ring, a mixture of products may be obtained, with the precise ratio depending on the nature of the electrophile and the reaction conditions. researchgate.net
Metal-catalyzed cross-coupling reactions, a common method for triazole functionalization, also exhibit regioselectivity. For instance, palladium-catalyzed direct arylation of 1,4-disubstituted 1,2,3-triazoles has been shown to occur at the C5 position. rsc.org The application of such methods to this compound would likely be influenced by the electronic nature and steric bulk of the oxanyl group.
Strategies for Further Functionalization of the Triazole and Oxane Moieties
The dual nature of this compound allows for a variety of functionalization strategies targeting either the triazole ring or the oxane ring.
Electrophilic Aromatic Substitution on Triazole
Electrophilic substitution on the 1,2,3-triazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, substitution can be achieved. The regioselectivity of such reactions on N1-substituted triazoles is influenced by the substituent. While detailed studies on this compound are scarce, reactions of other N-substituted triazoles with electrophilic agents like sulfonyl chlorides have been shown to yield mixtures of N1- and N2-substituted isomers. researchgate.net The specific outcome for the oxanyl derivative would depend on the interplay between the electronic deactivation and the steric hindrance imparted by the substituent.
Another approach to functionalize the triazole ring is through metalation followed by quenching with an electrophile. Lithiation of 1,2,3-triazoles can provide a nucleophilic carbon atom that can react with a variety of electrophiles. The regioselectivity of lithiation is often directed by the substituents on the ring. dntb.gov.ua
Transformations of the Oxane Ring
The oxan-2-yl group, being a tetrahydropyranyl (THP) ether derivative, is susceptible to cleavage under acidic conditions. This reaction is a cornerstone of its use as a protecting group and represents a primary transformation of the oxane moiety in this context. nih.govscielo.br The mechanism involves protonation of the ether oxygen, followed by cleavage to form a stable oxocarbenium ion and the N-unsubstituted triazole. A variety of acidic reagents, such as acetic acid in a mixture of THF and water or pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol, are commonly employed for this deprotection. nih.gov
Beyond cleavage, other transformations of the oxane ring itself are conceivable, although less common when it serves as a protecting group. Reactions that preserve the ring structure but modify its substituents could be explored. For instance, if the oxane ring itself bears functional groups, these could be manipulated while the triazole moiety remains intact. The development of methods for the stereoselective synthesis of substituted tetrahydropyran (B127337) rings is an active area of research, with strategies including Prins cyclizations and hetero-Diels-Alder reactions. organic-chemistry.org While these are typically used to construct the ring, the principles could potentially be adapted for the post-functionalization of a pre-existing oxane ring in a molecule like this compound, provided the reaction conditions are compatible with the triazole ring.
Academic Research Applications Beyond Direct Biological Activity Mechanistic/design Focus
Role as Versatile Linkers in Molecular Hybridization and Conjugation
The rise of the 1,2,3-triazole moiety as a superior linking unit is directly tied to the efficiency and reliability of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a "click reaction". nih.gov This reaction provides a straightforward and high-yielding method to covalently connect molecular fragments, tolerating a wide variety of other functional groups. nih.govnih.gov
Drug Discovery: In molecular hybridization, two or more pharmacophoric units are combined into a single molecule. The triazole ring serves as an ideal bridge, connecting different bioactive scaffolds to create hybrid drugs with potentially synergistic or novel mechanisms of action. nih.govresearchgate.net For example, it has been used to link alkaloids with other molecules to enhance their properties. nih.govnih.gov
Bioconjugation: The biocompatibility of the CuAAC reaction allows for its use in conjugating molecules to biological systems, such as attaching fluorescent dyes or drugs to proteins and nucleic acids. researchgate.net
Materials Science: Triazoles are used to link photoactive molecules like porphyrins and fullerenes in the creation of electron donor-acceptor conjugates for molecular electronics. nih.gov They are also employed in the functionalization of polymers and nanomaterials. rsc.org
| Application Area | Role of Triazole Linker | Example Molecules/Systems | Key Advantages |
| Drug Discovery | Connects two different bioactive pharmacophores. | Alkaloid-sugar conjugates nih.gov, Quinoline-triazole hybrids nih.gov | High stability, rigidity, potential for synergistic activity. |
| Molecular Electronics | Bridges electron donor and acceptor moieties. | Porphyrin-fullerene (ZnP-Tri-C60) conjugates nih.gov | Acts as a conjugative π-linker, facilitating electron transfer. |
| Bioconjugation | Covalently attaches tags or probes to biomolecules. | Functionalization of proteins and DNA. | Biocompatible reaction conditions, high specificity. |
| Polymer Chemistry | Links monomer units or functionalizes polymer chains. | Dendronized linear polymers, surface modification of nanotubes. nih.gov | High reaction yield, functional group tolerance. |
Scaffold for Novel Functional Materials Design
The unique physicochemical properties of the 1,2,3-triazole ring make it an excellent scaffold for the design of new functional materials. researchgate.net Its ability to participate in hydrogen bonding, coordinate with metals, and engage in dipole-dipole interactions allows for the creation of materials with tailored properties. researchgate.net
Chemosensors are molecules designed to selectively bind with specific analytes (ions or molecules) and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The 1,2,3-triazole ring is a popular component in chemosensor design for several reasons:
Binding Site: The nitrogen atoms of the triazole ring can act as coordination sites for metal cations. researchgate.netnih.gov
Signal Transduction: The triazole can be integrated into larger conjugated systems, allowing the binding event to alter the electronic properties of a connected fluorophore or chromophore, leading to a measurable optical or electrochemical response. nih.govnih.gov
Synthetic Accessibility: The "click" synthesis allows for the modular and efficient assembly of complex sensor structures, combining a binding unit, a signaling unit, and the triazole linker. researchgate.net
Triazole-based chemosensors have been developed for a wide range of analytes, including various metal cations and anions. researchgate.neted.ac.uk For instance, a sensor bearing a 1,2,3-triazole ring was synthesized for the selective dual optical and electrochemical detection of Al³⁺ ions. nih.gov
The inherent properties of the 1,2,3-triazole ring have led to its extensive use in the development of high-performance functional coatings. rsc.orgresearchgate.net Triazole-rich molecules and polymers are synthesized via click chemistry to create coatings with specific functionalities. rsc.org
Key applications include:
Anti-corrosion Coatings: 1,2,3-triazole derivatives are effective corrosion inhibitors, particularly for copper and its alloys. nih.govmdpi.com They can self-assemble on the metal surface, forming a stable, protective film that significantly reduces the corrosion rate. mdpi.com
Antimicrobial and Antifouling Coatings: The triazole moiety itself possesses antimicrobial properties, making it a valuable component in coatings designed to prevent the growth of bacteria and other microorganisms. rsc.orgresearchgate.net
The ease of functionalizing surfaces and polymers using click chemistry has enabled the creation of hybrid nanocomposites and advanced coatings for a variety of high-performance applications. rsc.org
Exploration in Catalysis
Beyond its role as a linker, the 1,2,3-triazole unit has emerged as a powerful functional group in the field of catalysis. researchgate.net Its ability to coordinate with metal centers through its nitrogen atoms makes it an effective ligand for a variety of catalytic transformations. mdpi.com
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. 1,2,3-triazoles have been incorporated into ligands to modulate the activity and selectivity of metal catalysts. For example, triazole-based ligands have been shown to be uniquely effective in promoting iron(III)-catalyzed reactions, such as the dehydration of propargyl alcohols to form conjugated enynes. organic-chemistry.org In this system, the triazole ligand adjusts the reactivity of the iron cation, enabling chemoselective activation of C–O bonds. organic-chemistry.org Ruthenium(II) complexes that incorporate triazole-based ligands have also been used as highly active catalysts for hydrogenation reactions.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. The stability and strong coordinating ability of the 1,2,3-triazole ring make it ideal for anchoring metal catalysts to solid supports.
A common strategy involves functionalizing a solid support, such as silica (e.g., SBA-15), with azide (B81097) or alkyne groups. rsc.org The triazole linker is then formed on the surface via a click reaction, covalently attaching a ligand which then coordinates a catalytically active metal, such as Ruthenium(II). rsc.org This creates a robust and recyclable heterogeneous catalyst. Such catalysts have been successfully applied to multicomponent click reactions and hydrogen transfer reactions, demonstrating excellent activity and the ability to be reused multiple times without a significant loss in reactivity. rsc.orghuji.ac.il
| Catalysis Type | Role of Triazole | Metal Center | Example Reaction |
| Homogeneous | Acts as a ligand to modulate metal reactivity. | Iron (Fe) | Propargyl alcohol dehydration organic-chemistry.org |
| Homogeneous | Component of a catalyst complex. | Ruthenium (Ru) | Hydrogenation of ketones and aldehydes |
| Heterogeneous | Covalently anchors a metal complex to a solid support. | Ruthenium (Ru) | Multicomponent click cycloaddition rsc.org |
| Heterogeneous | Forms part of a supported ligand for the active metal. | Ruthenium (Ru) | Hydrogen transfer reactions rsc.org |
Prodrug Design Principles Incorporating the Oxan-2-yl-1,2,3-triazole Moiety
The 1,2,3-triazole ring system is a key component in modern medicinal chemistry, often utilized as a stable linker or a bioisosteric replacement for other functional groups. researchgate.net When incorporated into a larger molecule, particularly with a group like oxan-2-yl, it can be instrumental in the design of prodrugs—inactive compounds that are converted into active drugs within the body. The Δ²-1,2,3-triazoline class of anticonvulsants, for instance, represents a unique form of "built-in" heterocyclic prodrugs. nih.gov A key principle in this area involves designing the prodrug for enzymatic activation followed by a spontaneous chemical breakdown to release the active parent drug. nih.gov
Impact on Metabolic Stability
A significant advantage of incorporating a 1,2,3-triazole ring into a drug candidate is the enhancement of its metabolic stability. nih.govresearchgate.netnih.gov The triazole ring is known to be stable under both acidic and basic conditions. nih.gov In the development of ligands for the dopamine D3 receptor, the 1,2,3-triazole moiety has been successfully used as a bioisosteric substitute for the more metabolically labile amide functional group. nih.govresearchgate.net Studies using mouse liver microsomes to assess phase I metabolism mediated by cytochrome P450 enzymes have shown that compounds containing the 1,2,3-triazole linker exhibit a modest improvement in metabolic stability compared to their amide-containing counterparts. nih.govnih.gov This increased stability reduces the rate of premature degradation, potentially leading to improved pharmacokinetic profiles.
Strategies for Controlled Release
The prodrug approach is an inherent strategy for achieving the controlled release of a pharmacologically active agent. The design of triazole-containing prodrugs can be tailored for release under specific physiological conditions. One strategy involves creating a water-soluble triazolium salt linked to a moiety that undergoes enzymatic activation. nih.gov This enzymatic cleavage then triggers a spontaneous chemical degradation that liberates the active parent compound. nih.gov This two-step process ensures that the active drug is not released prematurely and can be targeted to specific tissues or environments where the activating enzymes are present. The oxan-2-yl group itself, a tetrahydropyranyl (THP) ether, is a classic protecting group in organic synthesis that can be cleaved under specific pH conditions, a principle that can be adapted for controlled release mechanisms in a prodrug context.
Investigation of Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
The 1,2,3-triazole scaffold is adept at interacting with a variety of biological targets. researchgate.net Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in dipole-dipole and π-stacking interactions, making it a versatile pharmacophore for engaging with the active sites of enzymes and receptors. pensoft.net
Inhibition Mechanisms (e.g., carbonic anhydrase, α-glucosidase, thymidylate synthase)
Derivatives containing the 1H-1,2,3-triazole ring have demonstrated significant inhibitory activity against several key enzymes.
Carbonic Anhydrase (CA): 1H-1,2,3-triazole analogs have been identified as a novel class of carbonic anhydrase-II inhibitors. frontiersin.org Studies on bovine carbonic anhydrase-II have shown that these compounds can exhibit potent inhibitory activities, with some derivatives having IC₅₀ values in the micromolar range. frontiersin.org The inhibitory mechanism is believed to involve direct binding with residues in the enzyme's active site. frontiersin.org
α-Glucosidase: The 1,2,3-triazole moiety is a feature in some inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes. nih.gov Hybrid molecules combining chalcone and 1H-1,2,3-triazole units have shown potent inhibitory activity against Saccharomyces cerevisiae α-glucosidase.
Thymidylate Synthase (TS): In the realm of anticancer research, hybrid molecules that conjugate 1,2,3-triazole with other pharmacophores like 1,3,4-oxadiazole have been investigated as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis.
Below is a table summarizing the inhibitory activities of selected 1,2,3-triazole derivatives against various enzymes.
| Enzyme Target | Derivative Class | IC₅₀ Values | Reference |
| Carbonic Anhydrase-II | 1H-1,2,3-Triazole Analogs | 13.8–35.7 µM | frontiersin.org |
| α-Glucosidase | Azinane-Triazole Derivatives | 36.74 µM (for derivative 12d) | nih.gov |
| Acetylcholinesterase | Azinane-Triazole Derivatives | 0.73 µM (for derivative 12d) | nih.gov |
| Butyrylcholinesterase | Azinane-Triazole Derivatives | 0.017 µM (for derivative 12d) | nih.gov |
Receptor Binding Profile Analysis (e.g., dopamine D3 receptor)
The 1,2,3-triazole moiety has been pivotal in the design of selective ligands for the dopamine D3 receptor (D3R), a target for neurological disorders like Parkinson's disease and schizophrenia. nih.govresearchgate.net In a common pharmacophore for D3R ligands, a butylamide linker connects a phenylpiperazine group with an extended aryl system. nih.gov Researchers have successfully replaced the amide group in this linker with a 1,2,3-triazole ring. nih.govresearchgate.net This bioisosteric replacement was found to maintain, and in some cases enhance, the desired high-affinity binding to the D3 receptor while also improving metabolic stability. nih.govnih.gov This demonstrates the triazole's ability to mimic the spatial and electronic properties of the amide bond, allowing it to preserve the crucial interactions with the receptor's binding pocket.
Computational Docking Studies for Binding Modes
Molecular docking is a widely used computational tool to predict and analyze the binding of small molecules to the active sites of macromolecules. pensoft.netfrontiersin.org For 1,2,3-triazole derivatives, docking studies have provided critical insights into their mechanisms of action.
Enzyme Inhibitors: In the case of carbonic anhydrase-II, docking studies deduced that triazole derivatives exhibit their inhibitory potential by binding directly with active site residues. frontiersin.org For anticancer applications, docking of 1,2,3-triazole hybrids into the active sites of proteins like ER-α and CDK2 has revealed strong binding interactions, with calculated affinities ranging from -8.9 to -9.4 kcal/mol. nih.gov These studies help elucidate the structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and π-alkyl interactions, that contribute to the compound's potency. nih.govnih.gov
Receptor Ligands: For dopamine D3 receptor ligands, computational studies are essential for understanding how the triazole linker orients the key pharmacophoric elements within the receptor's binding site to achieve high affinity and selectivity over the closely related D2 receptor.
The table below summarizes findings from various molecular docking studies on 1,2,3-triazole derivatives.
| Macromolecule Target | Derivative Type | Key Interactions Observed | Predicted Binding Affinity | Reference |
| Carbonic Anhydrase-II | 1H-1,2,3-Triazole Analogs | Direct binding with active site residues | Not specified | frontiersin.org |
| ER-α / CDK2 | Benzoxazole-Oxazole Hybrids | Strong binding interactions | -8.9 to -9.4 kcal/mol | nih.gov |
| MMP-2 / MMP-9 | Phosphonate Derivatives | π-anion, π-alkyl, hydrogen bonding | Not specified | biointerfaceresearch.com |
Q & A
What are the most reliable synthetic routes for preparing 1-(oxan-2-yl)-1H-1,2,3-triazole?
Basic Research Question
The synthesis of this compound typically employs two primary methodologies:
- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A regioselective method where an oxane-derived alkyne reacts with an organic azide under Cu(I) catalysis to yield 1,4-substituted triazoles. Optimized conditions include using CuSO₄·5H₂O with sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours, achieving yields >60% .
- Alkylation of 1H-1,2,3-Triazole : Reacting 1H-1,2,3-triazole with oxane-derived alkyl halides (e.g., 2-bromotetrahydropyran) in polar solvents (e.g., DMF) at 60–80°C, followed by gradient chromatography (CH₂Cl₂/MeOH) for purification (yields: 65–76%) .
Key Validation : Confirm regiochemistry via ¹H/¹³C NMR and HRMS .
How can NMR spectroscopy distinguish between 1,4- and 1,5-regioisomers in triazole derivatives?
Basic Research Question
¹H NMR analysis focuses on:
- Chemical Shifts : 1,4-substituted triazoles exhibit a characteristic downfield shift for H-5 (δ 7.5–8.0 ppm), while H-4 in 1,5-isomers resonates at δ 7.1–7.3 ppm.
- Coupling Patterns : 1,4-isomers show singlet peaks for H-5, whereas 1,5-isomers may display coupling with adjacent protons .
Example : In 1-(4-chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole, H-5 appears as a singlet at δ 7.82 ppm, confirming 1,4-regiochemistry .
What strategies mitigate side reactions during alkylation of 1H-1,2,3-triazole with oxane-derived electrophiles?
Advanced Research Question
Competing side reactions (e.g., over-alkylation, oxidation) can be minimized by:
- Solvent Optimization : Use anhydrous DMF or CH₂Cl₂ to reduce hydrolysis of alkyl halides.
- Temperature Control : Maintain reactions at 60–80°C to avoid thermal decomposition.
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites during synthesis .
Case Study : CH₂Cl₂/MeOH (5:1) gradient elution effectively isolates 1-(3-chloro-4-(4-chloro-2-methoxyphenoxy)benzyl)-1H-1,2,3-triazole with 76% yield and >95% purity .
How does the oxan-2-yl group influence the electronic properties of 1H-1,2,3-triazole in drug design?
Advanced Research Question
The oxan-2-yl substituent:
- Enhances Lipophilicity : Increases membrane permeability (logP +0.5–1.0) compared to unsubstituted triazoles.
- Modulates Electronic Effects : The oxygen atom in the tetrahydropyran ring donates electron density via conjugation, stabilizing the triazole ring and enhancing binding to targets like kinase inhibitors .
Application : In mubritinib (TAK-165), the oxane-triazole moiety improves selectivity for ERBB2 kinase by forming hydrogen bonds with active-site residues .
What computational methods predict tautomeric stability in this compound derivatives?
Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level:
- Tautomer Analysis : Predicts 1H- and 2H-tautomer ratios in solid-state (1:1 equilibrium) .
- Molecular Orbital Localization : Frontier orbitals (HOMO/LUMO) are localized on the triazole ring, indicating reactivity at N-1 and C-4 positions .
Validation : X-ray diffraction data align with DFT-predicted bond lengths (C-N: 1.32 Å) .
How can conflicting solubility data for triazole derivatives be reconciled?
Data Contradiction Analysis
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from:
- Crystallographic Polymorphism : Different crystal packing affects solubility (e.g., 1-benzyl-4-hydroxymethyl-1H-1,2,3-triazole shows 30% variation in ethanol solubility due to polymorphic forms) .
- Solvent Gradients : Use CH₂Cl₂/MeOH (4:1) for hydrophobic derivatives or DMSO for polar analogs .
What role does this compound play in proton-conducting materials?
Advanced Research Question
The triazole moiety enhances proton conduction in polymer electrolyte membranes (PEMs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
